8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-oxa-8-azabicyclo[3.2.1]octan-8-yl-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)20-15-7-3-12(4-8-15)16(18)17-13-5-6-14(17)10-19-9-13/h3-4,7-8,11,13-14H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFSECOSHFLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the isopropoxyphenyl group. Common reagents used in the synthesis include various organometallic reagents, protecting groups, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the isopropoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in pain or inflammation pathways, thereby exerting its analgesic or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar phenyl group.
4-Iodobenzoic acid: Another compound with a substituted phenyl group.
Uniqueness
What sets 8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane apart is its unique bicyclic structure, which imparts specific stereochemical properties and biological activities that are not observed in simpler phenyl-substituted compounds.
Biological Activity
The compound 8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane is a member of the bicyclic amine class, which has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanism of action, receptor interactions, and therapeutic potential based on recent studies.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes an azabicyclo framework, which is significant for its interaction with biological targets. The presence of the propan-2-yloxy and benzoyl groups enhances its lipophilicity, potentially improving its bioavailability.
Research indicates that compounds within this structural class often exhibit activity as kappa-opioid receptor (KOR) antagonists . A study highlighted the synthesis of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides, demonstrating potent KOR antagonism with an IC50 value of 20 nM for one of the analogs, significantly enhancing brain exposure compared to earlier derivatives . The KOR pathway is implicated in various physiological processes, including pain modulation and mood regulation.
Kappa Opioid Receptor Antagonism
The compound has been shown to possess selective antagonist activity at the kappa-opioid receptor, which is crucial for its potential therapeutic applications in pain management and psychiatric disorders. The selectivity ratios against mu and delta receptors indicate a promising profile for targeting specific opioid pathways without the side effects typically associated with mu-opioid agonists .
Case Studies
- Pain Management : In vivo studies demonstrated that certain analogs of this compound could reverse kappa agonist-induced diuresis in rats, suggesting potential applications in pain management therapies .
- CNS Exposure : Enhanced brain exposure was noted in several derivatives, indicating their potential utility in treating central nervous system disorders where KOR modulation is beneficial .
Data Table: Biological Activity Summary
| Activity Type | Compound Analog | IC50 (nM) | Selectivity Ratios (μ:κ / δ:κ) |
|---|---|---|---|
| Kappa Opioid Receptor Antagonism | 6c | 20 | 36 / 415 |
| Kappa Opioid Receptor Antagonism | Initial Compound | 77 | >400 |
Q & A
Q. What are the key synthetic routes for 8-[4-(propan-2-yloxy)benzoyl]-3-oxa-8-azabicyclo[3.2.1]octane, and what challenges exist in achieving high yields?
The synthesis typically involves multi-step protocols. For example, analogous bicyclic cores are synthesized via cyclization of diols (e.g., 2,5-bis(hydroxymethyl)tetrahydrofuran) using benzylamine under high-temperature conditions, followed by catalytic hydrogenolysis to remove protecting groups (e.g., N-benzyl) . Key challenges include:
- Stereochemical control : Ensuring the correct configuration during cyclization steps.
- Impurity management : Strict control of solvent residues (e.g., acetonitrile) to prevent side reactions during hydrogenolysis .
- Yield optimization : Multi-step processes often result in cumulative yield losses; catalytic steps (e.g., Pearlman’s catalyst for hydrogenolysis) improve efficiency .
Q. How does the bicyclic core influence the compound’s physicochemical properties?
The 3-oxa-8-azabicyclo[3.2.1]octane framework imparts:
- Rigidity : Enhances binding specificity to biological targets by reducing conformational flexibility .
- Polarity : The oxygen and nitrogen atoms improve solubility in polar solvents (e.g., DMSO, acetonitrile) .
- Stability : The bicyclic structure resists ring-opening under physiological conditions but may degrade under extreme pH or oxidative stress .
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) using fluorogenic substrates, as similar bicyclic compounds show activity in pain pathways .
- Receptor binding : Screen for affinity to dopamine, serotonin, or norepinephrine transporters via radioligand displacement assays, given the SAR of azabicyclo derivatives .
- Cellular viability : Assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) to rule off-target effects .
Advanced Research Questions
Q. How do substituent variations at the 8-position affect binding to neurological targets?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Electron-withdrawing groups (e.g., sulfonyl) enhance hydrogen bonding with receptors, increasing binding affinity .
- Bulky substituents (e.g., cyclopropylmethyl) improve selectivity for serotonin transporters (SERT) over dopamine transporters (DAT) .
- Fluorinated moieties (e.g., 4-fluorophenyl) modulate blood-brain barrier permeability, as seen in PET tracer analogs .
Methodological note : Use competitive binding assays with isotopic ligands (e.g., [³H]paroxetine for SERT) to quantify substituent effects .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Key approaches include:
- Prodrug design : Introduce esterase-sensitive groups (e.g., pentafluorobenzoate) to improve oral bioavailability .
- Lipidization : Attach lipophilic side chains (e.g., trifluoromethylphenyl) to enhance CNS penetration, as demonstrated in neuroactive analogs .
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; blocking vulnerable sites (e.g., methoxy groups) with halogens reduces CYP450-mediated degradation .
Q. How can computational modeling predict interactions with enzymes like NAAA?
- Docking studies : Use software (e.g., AutoDock Vina) to model the compound’s binding to NAAA’s active site, focusing on interactions between the benzoyl group and catalytic cysteine residues .
- MD simulations : Assess stability of the ligand-enzyme complex over 100-ns trajectories to identify critical hydrogen bonds and hydrophobic contacts .
- Free energy calculations : Apply MM-GBSA to predict binding affinities, validating results with in vitro IC₅₀ measurements .
Data Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
